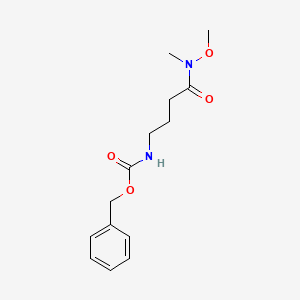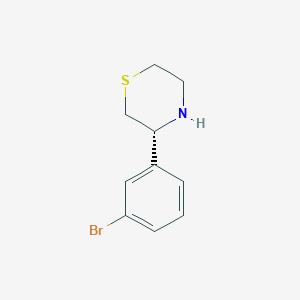
Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate, commonly known as BAMOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Polymer Science and Photopolymerization
Toward Nitroxide-Mediated Photopolymerization : This study introduces a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, designed for photoinitiated polymerization processes. The compound shows significant changes in photophysical or photochemical properties upon UV irradiation, which are essential for developing advanced materials through nitroxide-mediated photopolymerization (NMP) techniques (Guillaneuf et al., 2010).
Medicinal Chemistry and Drug Design
Synthesis and Biological Activity of Triazole Derivatives : A study on the synthesis of new 1,2,4-triazole derivatives shows potential antineoplastic and antifilarial agents. These compounds, including variations with methoxybenzyl structures, demonstrated significant growth inhibition in L1210 cells and antifilarial activity, suggesting their potential in developing new therapeutic agents (Bektaş et al., 2007).
Development of Palladium-Labile Prodrugs of Gemcitabine : Research into bioorthogonal chemistry has led to the creation of biologically inert precursors of cytotoxic drugs, such as gemcitabine, by introducing palladium-cleavable groups. This innovative approach allows for targeted therapies, where the drug is activated at specific sites within the body, minimizing side effects and improving therapeutic efficacy (Weiss et al., 2014).
Photochemistry and Materials Science
Selective Photocatalytic Oxidation of Benzyl Alcohol Derivatives : A study on the photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under visible light irradiation demonstrates the potential for selective conversion into corresponding aldehydes. This process highlights the applicability of photocatalysis in organic synthesis and material processing, offering a green chemistry approach to chemical transformations (Higashimoto et al., 2009).
Mechanism of Action
Target of Action
Many compounds containing the indole nucleus, which is similar to the benzyl group in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures often interact with their targets through processes like free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The specific biochemical pathways affected by this compound are unknown. Indole derivatives, which share some structural similarities with this compound, have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-16(19-2)13(17)9-6-10-15-14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWKUIRGZVVPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCNC(=O)OCC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)
![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)


![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)
![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)
![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)
![N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2499660.png)

![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)